L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine is a peptide compound composed of six amino acids: L-glutamine, L-methionine, L-proline, glycine, and L-histidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HBTU or DIC are used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various molecular pathways. For example, it could modulate enzyme activity by acting as a substrate or inhibitor, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-alanine
- L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-serine
Uniqueness
L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of histidine, for example, can influence the compound’s ability to bind metal ions and participate in catalytic reactions, setting it apart from similar peptides.
Eigenschaften
CAS-Nummer |
185059-86-3 |
---|---|
Molekularformel |
C28H43N9O8S |
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C28H43N9O8S/c1-46-11-8-18(35-24(40)17(29)6-7-22(30)38)26(42)37-10-3-5-21(37)27(43)36-9-2-4-20(36)25(41)32-14-23(39)34-19(28(44)45)12-16-13-31-15-33-16/h13,15,17-21H,2-12,14,29H2,1H3,(H2,30,38)(H,31,33)(H,32,41)(H,34,39)(H,35,40)(H,44,45)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
YRNILSFPJBOVBW-SXYSDOLCSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CSCCC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.